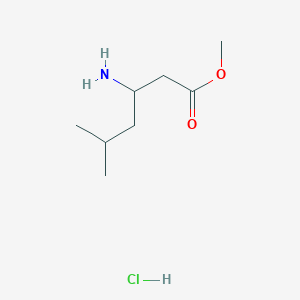![molecular formula C9H12O3 B6253476 6-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2308961-67-1](/img/new.no-structure.jpg)
6-oxobicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic organic compound with the molecular formula C9H12O3. This compound features a bicyclo[2.2.2]octane core structure with a ketone group at the 6-position and a carboxylic acid group at the 2-position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[2.2.2]octane skeleton.
Oxidation: The introduction of the ketone group at the 6-position can be achieved through selective oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Carboxylation: The carboxylic acid group at the 2-position can be introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Carboxylation Reagents: Carbon dioxide (CO2), often under high pressure
Major Products
Oxidation Products: Diketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Esters, amides
Scientific Research Applications
6-oxobicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone and carboxylic acid groups can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-2-carboxylic acid: Lacks the ketone group at the 6-position.
6-hydroxybicyclo[2.2.2]octane-2-carboxylic acid: Contains a hydroxyl group instead of a ketone at the 6-position.
6-aminobicyclo[2.2.2]octane-2-carboxylic acid: Features an amino group at the 6-position.
Uniqueness
6-oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a rigid bicyclic framework. This combination of functional groups and structural rigidity imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
2308961-67-1 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



